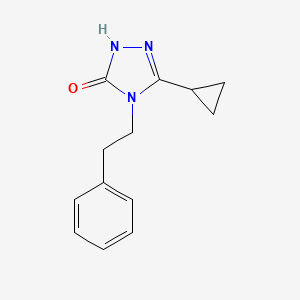![molecular formula C17H21ClN4O2 B3814765 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine](/img/structure/B3814765.png)
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine
Overview
Description
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine, also known as CBM-4, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CBM-4 is a member of the triazole family and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine is not fully understood. However, it is believed that 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine acts by inhibiting the synthesis of essential cellular components, such as DNA, RNA, and proteins. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has also been shown to inhibit the growth and replication of a wide range of microorganisms. In addition, 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. It has a broad spectrum of activity against a wide range of microorganisms and cancer cells. However, there are also some limitations to the use of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, the mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine. One area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine. Another area of research is the investigation of the mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine, which may lead to the development of more effective drugs. Additionally, the use of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine in combination with other drugs may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine may increase its bioavailability and improve its therapeutic potential.
Scientific Research Applications
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been shown to be effective against drug-resistant strains of bacteria and fungi. In addition, 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-4-(1,2,4-triazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c18-16-5-2-1-4-14(16)10-15-11-21(8-9-24-15)17(23)6-3-7-22-13-19-12-20-22/h1-2,4-5,12-13,15H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQSXVSWYGEGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=NC=N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-methylphenyl)-N-propyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814683.png)
![5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814700.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3814708.png)

![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)

![7-(4-isopropylbenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3814724.png)
![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3814731.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B3814735.png)
![N-[1-(4-chlorophenyl)ethyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3814736.png)
![(1-{3-[1-(1H-imidazol-2-ylmethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B3814737.png)
![3-(4-methoxyphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B3814751.png)
![1-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}spiro[azepane-4,2'-chromene]](/img/structure/B3814757.png)
![3-bromo-5-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B3814776.png)